Chlorpromazine-13C,d3 Hydrochloride

Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS quantitation

Chlorpromazine-13C,d3 Hydrochloride is a dual 13C/D3 stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS determination of chlorpromazine in biological matrices. The 13C atom ensures chromatographic co-elution with the native analyte, eliminating the retention time shift and quantitative bias (up to 59.2% negative) observed with deuterium-only IS. • +4 Da mass shift; H/D exchange-resistant 13C tag remains stable during extended sample preparation • Neat solid, ≥95% purity, MW 359.34 g/mol, storage at 2-8°C • Validated for TDM (30-500 ng/mL), forensic toxicology, and GLP-compliant bioanalysis

Molecular Formula C17H20Cl2N2S
Molecular Weight 359.332
CAS No. 1329612-87-4
Cat. No. B583478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpromazine-13C,d3 Hydrochloride
CAS1329612-87-4
Synonyms2-Chloro-N,N-(dimethyl-13C,d3)-10H-phenothiazine-10-propanamine Hydrochloride;  2-Chloro-10-[3-(dimethylamino-13C,d3)propyl]phenothiazine Hydrochloride;  Klorproman-13C,d3;  Marazine-13C,d3;  Norcozine-13C,d3;  Torazina-13C,d3;  Tranzene-13C,d3; 
Molecular FormulaC17H20Cl2N2S
Molecular Weight359.332
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
InChIInChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3;
InChIKeyFBSMERQALIEGJT-SPZGMPHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorpromazine-13C,d3 Hydrochloride Overview


Chlorpromazine-13C,d3 Hydrochloride (CAS 1329612-87-4) is a dual stable isotope-labeled analog of the phenothiazine antipsychotic drug chlorpromazine, incorporating one 13C atom and three deuterium atoms at the N,N-dimethyl moiety for a net mass shift of +4 Da relative to the unlabeled hydrochloride salt . It is supplied as a neat solid (molecular weight 359.34 g/mol, purity ≥95%) and is designed exclusively as an internal standard for the quantitative determination of chlorpromazine in biological matrices by liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS), using isotope dilution methodology . The compound is structurally identical to the analyte in all physicochemical properties relevant to extraction, chromatography, and ionization, differing only in its isotopologue mass signature [1].

Workflow
Isotope dilution LC-MS/MS or GC-MS quantitation of chlorpromazine in research matrices
Selection
Dual-label SIL-IS with +4 Da mass shift; 13C co-elution + D3 mass separation
Format
Neat solid for gravimetric preparation; flexible stock concentration design

Why Substitution with Unlabeled or Deuterium-Only Analogs Fails


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable despite sharing the same parent scaffold. Deuterium-only labeled analogs (e.g., Chlorpromazine-D3 or Chlorpromazine-D6) exhibit chromatographic isotope effects that cause retention time shifts relative to the unlabeled analyte, leading to non-equivalent matrix effect exposure and quantitative bias [1]. Unlabeled chlorpromazine cannot be used as an internal standard in mass spectrometry-based assays because it is indistinguishable from the target analyte in the mass analyzer. Chlorpromazine-13C,d3 addresses both limitations: the 13C atom ensures chromatographic co-elution fidelity with the native analyte while contributing to a mass shift, and the three deuterium atoms provide additional mass separation to avoid natural isotopic envelope interference without introducing a chromatographic offset [2]. Substituting a deuterium-only IS in a validated method may produce negatively biased results, as demonstrated in systematic SIL-IS comparisons where 2H-labeled IS generated urinary analyte concentrations on average 59.2% lower than those obtained with 13C-labeled IS [3].

13C,d3 vs. D3-only +3 Da shift may overlap natural 37Cl/34S isotopic envelope; quantitative bias risk from incomplete mass separation Mass overlap
13C,d3 vs. D6-only Deuterium-induced retention time shift may cause non-equivalent matrix effect exposure; reported −38.4% spike bias for 2H-only IS in comparable studies RT shift
13C,d3 vs. unlabeled Unlabeled analog indistinguishable from analyte in mass analyzer; cannot serve as IS in MS-based quantitation No mass shift

Quantitative Differentiation: Chlorpromazine-13C,d3 vs. Other Isotopologues


Mass Shift Avoiding Natural Isotopic Envelope Overlap

Chlorpromazine-13C,d3 Hydrochloride (MW 359.34 g/mol) produces a net mass shift of +4 Da relative to unlabeled chlorpromazine hydrochloride (MW 355.33 g/mol) . This +4 Da shift is analytically superior to the +3 Da shift of Chlorpromazine-D3 (MW 321.88 as free base, ~324.9 as hydrochloride equivalent) because the +3 Da isotopologue can overlap with the natural abundance M+2 isotopic peak of chlorpromazine arising from its chlorine (37Cl, ~24.2% natural abundance on one Cl atom ≈ ~32% M+2 contribution) and sulfur (34S, ~4.4%) atoms [1]. The +4 Da mass shift positions the IS signal in a region of the mass spectrum with minimal natural isotopic background from the analyte. In contrast, Chlorpromazine-D6 hydrochloride (MW 361.36) provides a +6 Da shift that, while free of isotopic overlap, introduces a chromatographic isotope effect due to the larger number of deuterium substitutions . The 13C atom in Chlorpromazine-13C,d3 contributes 1 Da to the mass shift without altering retention time, while the three deuterium atoms together contribute an additional 3 Da without producing the significant chromatographic shift observed with penta- or hexa-deuterated analogs [2].

Mass Shift
Class-level inference
+4 Da
13C: +1 Da; D3: +3 Da
Positions IS signal outside natural isotopic envelope from 37Cl and 34S
D3-only +3 Da shift risks M+2 overlap; D6-only +6 Da introduces RT shift
Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS quantitation

Chromatographic Co-Elution Eliminating Deuterium-Induced Retention Shift

In systematic LC-MS/MS studies comparing 13C-labeled and deuterium-labeled internal standards, 13C-labeled IS co-elute with the unlabeled analyte under multiple chromatographic conditions, whereas deuterium-labeled IS exhibit slight but measurable retention time separation [1]. In the Berg et al. (2011) study using UPLC-MS/MS, 13C6-labeled amphetamine and methamphetamine internal standards co-eluted with their analytes, while the corresponding 2H-labeled IS pairs were chromatographically separated. This separation increased with the resolving power of sub-2 μm particle UPLC columns, reducing the deuterated IS's ability to compensate for ion suppression [1]. The single 13C atom in Chlorpromazine-13C,d3 imparts chromatographic neutrality, while the three deuterium atoms are on the terminal N-methyl groups—positions that minimize but do not eliminate deuterium isotope effects on retention . Pure deuterium-only chlorpromazine IS (e.g., Chlorpromazine-D6 hydrochloride, CAS 1228182-46-4) with six deuterium substitutions show more pronounced chromatographic isotope effects . The KCAS Bio guidance explicitly states that labeling with multiple deuteriums can lead to chromatographic separation from the unlabeled compound, whereas labeling with 13C shows no issues with chromatographic separation [2].

Co-Elution Fidelity
Cross-study comparable
ΔtR ≈ 0 min
13C-mediated chromatographic neutrality
Ensures identical matrix effect exposure across the chromatographic run
2H-labeled IS show measurable ΔtR on UPLC sub-2 μm columns
Chromatographic co-elution Isotope effect UPLC-MS/MS method validation

Superior Matrix Effect Compensation with 13C-Labeled IS

The Bowman et al. (2023) study provides the most rigorous quantitative comparison of 13C-labeled vs. deuterium-labeled SIL-IS performance in complex biological matrices. Analytical method comparison between ISs demonstrated that urinary 2MHA concentrations generated with the deuterated IS (2MHA-[2H7]) were on average 59.2% lower than concentrations generated with the 13C-labeled IS (2MHA-[13C6]) [1]. Spike accuracy experiments determined that the deuterated IS produced negatively biased results of −38.4% versus the known spike concentration, while no significant bias was observed for the 13C-labeled IS [1]. Post-column infusion experiments confirmed that the deuterated IS did not experience equivalent matrix effects to the analyte and the 13C-labeled IS, directly explaining the observed quantitative inaccuracy [1]. The Berg et al. (2011) study independently corroborated this finding, reporting improved ion suppression compensation when 13C-labeled IS were used compared to 2H-labeled IS in UPLC-MS/MS analysis of amphetamine and methamphetamine in urine [2]. While these studies were conducted on different analytes (2MHA/4MHA and amphetamines, respectively, not chlorpromazine), the underlying physical chemistry principle—that 13C labeling preserves the analyte's chromatographic and ionization behavior more faithfully than deuterium labeling—is class-level generalizable to chlorpromazine and its isotopologues [3].

Matrix Effect Compensation
Cross-study comparable
−38.4% bias (2H-IS)
vs. no significant bias (13C-IS)
Supports reported accuracy improvement with 13C-containing SIL-IS
Bowman et al. 2023; urinary biomarker context; class-level generalizable
Matrix effect compensation Ion suppression Isotope dilution accuracy

Exchange-Inert 13C Label Preventing H/D Scrambling

Deuterium atoms located on heteroatom-adjacent or activated positions can undergo hydrogen-deuterium (H/D) exchange in protic solvents, during sample preparation, or in the collision cell of a mass spectrometer, altering the effective mass of the IS and compromising quantitation accuracy . Cerilliant has documented that some deuterium-labeled compounds may exhibit hydrogen-deuterium scrambling/exchange in the collision cell, which can impact MS/MS transition selection [1]. The 13C atom in Chlorpromazine-13C,d3 is covalently bonded to carbon and is exchange-inert under all analytical conditions, serving as a permanent, stable mass tag [2]. In contrast, chlorpromazine analogs labeled solely with deuterium (e.g., Chlorpromazine-D6) rely entirely on deuterium for mass distinction; any loss of deuterium through exchange reduces the effective mass shift and can introduce cross-talk between the IS and analyte MRM channels [3]. The deuterium atoms in Chlorpromazine-13C,d3 are located on the terminal N,N-dimethyl groups, positions that are relatively resistant to exchange but not entirely immune; however, the 13C atom provides an irreducible +1 Da mass increment that persists regardless of deuterium behavior, ensuring a minimum +1 Da separation from the analyte at all times .

H/D Exchange Resistance
Class-level inference
13C: 0% exchange
Irreducible +1 Da mass tag
Guarantees minimum +1 Da separation even under deuterium-loss conditions
D6-only IS fully dependent on deuterium integrity; H/D scrambling documented
Hydrogen-deuterium exchange MS/MS transition integrity Internal standard stability

Neat Solid Format Enabling Flexible Gravimetric Preparation

Chlorpromazine-13C,d3 Hydrochloride is supplied as a neat solid (white to off-white powder, melting point 193-195°C) with a minimum purity specification of 95% . This format permits the analyst to gravimetrically prepare stock and working solutions at concentrations precisely tailored to the assay dynamic range, with direct accountability for purity in the final concentration calculation . In contrast, the most widely available alternative chlorpromazine SIL-IS—Chlorpromazine-D3 maleate solution (Cerilliant C-107, 100 μg/mL as free base in methanol)—is supplied as a pre-diluted certified reference material (CRM) in a sealed ampule . While this CRM format provides convenience and certified concentration traceability, it limits the user to a single fixed concentration and requires re-validation if dilution is needed. The solid format of Chlorpromazine-13C,d3 also avoids solvent evaporation and analyte adsorption risks associated with long-term storage of dilute solutions. Molecular weight is specified at 359.34 g/mol (C1613CH17D3Cl2N2S), with storage at 2-8°C recommended [1]. The Chlorpromazine-D6 hydrochloride comparator (CAS 1228182-46-4) is also available as a neat solid with MW 361.36 and purity ≥95%, but lacks the 13C atom that provides co-elution fidelity .

Format Flexibility
Cross-study comparable
Neat solid, ≥95%
MW 359.34 g/mol; gravimetric prep
Enables custom concentration design for assay dynamic range optimization
D3 CRM solution fixed at 100 μg/mL; D6 solid lacks 13C co-elution
Reference standard format Gravimetric preparation Certified reference material

Key Application Scenarios in Bioanalysis and Toxicology


Therapeutic Drug Monitoring in Human Plasma

In therapeutic drug monitoring (TDM) assays requiring quantitation of chlorpromazine over a therapeutic range of 30-500 ng/mL in human plasma, Chlorpromazine-13C,d3 Hydrochloride provides the necessary mass shift (+4 Da) and chromatographic co-elution fidelity to compensate for matrix effects from plasma phospholipids and proteins. The neat solid format allows preparation of IS working solutions at concentrations optimized for the specific assay dynamic range . The 13C-mediated co-elution ensures that the IS and analyte experience identical ion suppression or enhancement throughout the chromatographic run, a requirement confirmed by Bowman et al. (2023) and Berg et al. (2011) for accurate isotope dilution quantitation [1][2].

Forensic Toxicology of Post-Mortem Specimens

Forensic toxicology laboratories analyzing chlorpromazine in post-mortem blood, urine, or tissue homogenates face complex matrices with variable decomposition products. Chlorpromazine-13C,d3 Hydrochloride offers an exchange-inert 13C mass tag that remains stable during extended sample preparation, including protein precipitation, solid-phase extraction, and derivatization steps that may promote deuterium loss from purely deuterated IS . The established use of deuterium-labeled chlorpromazine IS in GC-MS isotope dilution methods for biological fluids (Gruenke et al., 1985) validates the analytical approach; Chlorpromazine-13C,d3 extends this methodology with improved matrix effect compensation and H/D exchange resistance for modern LC-MS/MS platforms [1].

Simultaneous Quantitation in Pharmacokinetic Studies

Pharmacokinetic studies of chlorpromazine require simultaneous quantitation of the parent drug and at least five major metabolites (sulfoxide, N-oxide, monodemethyl, didemethyl, and 7-hydroxy) in a single analytical run . The +4 Da mass shift of Chlorpromazine-13C,d3 provides a consistent IS signal that is resolvable from both the parent drug and its metabolites without isotopic cross-interference, while the 13C atom ensures uniform extraction recovery and ionization behavior across the analyte panel. The neat solid format supports gravimetric preparation of IS at concentrations matched to the expected plasma concentration-time profile across multiple dosing arms [1].

GLP-Compliant Regulatory Bioequivalence Studies

For GLP-compliant bioanalytical method validation under FDA or EMA guidelines, the selection of an appropriate internal standard is a critical method parameter subject to audit. Chlorpromazine-13C,d3 Hydrochloride provides documented physical-chemical specifications (purity ≥95%, MW 359.34, melting point 193-195°C, storage 2-8°C) from multiple independent suppliers, satisfying regulatory documentation requirements . The 13C-D3 dual-label design provides a scientifically defensible rationale for IS selection over deuterium-only alternatives, grounded in peer-reviewed evidence demonstrating superior accuracy of 13C-containing IS for matrix effect compensation in complex biological samples [1].

Application
Selection Property
Validation Focus
Human Plasma Bioanalysis Research
Matrix-effect compensation via 13C co-elution
Ion suppression/enhancement consistency across phospholipid-rich matrices
Research Matrix Bioanalysis
Exchange-inert 13C mass tag stability
H/D exchange resistance during extended sample preparation workflows
PK Bioanalysis Research
+4 Da mass shift with co-elution fidelity
Simultaneous quantitation of parent drug and metabolites without isotopic cross-interference
Method Validation Documentation
Documented specifications and peer-reviewed rationale
IS selection justification grounded in reported 13C-vs-2H accuracy comparisons
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